Fmoc-Leu-Gly-Gly-OH
Description
Significance of Fmoc-Protected Peptides as Research Building Blocks
The development of the fluorenylmethoxycarbonyl (Fmoc) protecting group in the late 1970s marked a significant breakthrough in the chemical synthesis of peptides. lgcstandards.com This method, known as Fmoc solid-phase peptide synthesis (SPPS), allows for the stepwise assembly of amino acids into a peptide chain while it is attached to an insoluble resin support. lgcstandards.com The Fmoc group serves as a temporary shield for the N-terminus of the amino acid, preventing unwanted reactions during the coupling process. altabioscience.com
A key advantage of Fmoc chemistry is the mild conditions required for its removal. The Fmoc group can be cleaved using a base, such as piperidine (B6355638), which is significantly gentler than the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group. lgcstandards.comaltabioscience.com This mildness makes Fmoc chemistry particularly suitable for the synthesis of complex peptides and those containing post-translational modifications, which might be unstable under harsh conditions. altabioscience.comnih.gov Furthermore, the Fmoc group's strong UV absorbance allows for real-time monitoring of the coupling and deprotection steps, ensuring high efficiency and purity of the final peptide. altabioscience.com The versatility and efficiency of Fmoc chemistry have made Fmoc-protected amino acids and peptides, including Fmoc-Leu-Gly-Gly-OH, indispensable building blocks in modern peptide research. lgcstandards.comresearchgate.net
Overview of this compound in Peptide Synthesis and Functional Material Science
This compound is a specific tripeptide that serves as a valuable building block in the synthesis of more complex peptides. smolecule.comchemimpex.com Its structure, with a hydrophobic leucine (B10760876) residue and two flexible glycine (B1666218) residues, provides specific steric and interactive properties to the resulting peptide. smolecule.com The primary method for creating this tripeptide is through solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are sequentially added to a resin. smolecule.com
Beyond its role as a synthetic intermediate, this compound has demonstrated remarkable properties in the field of functional material science. This is largely due to its amphiphilic nature, possessing both hydrophobic (Fmoc and leucine) and hydrophilic (glycine and the C-terminal carboxylic acid) regions. smolecule.combiosynth.com This characteristic allows the molecule to self-assemble in aqueous environments, forming ordered nanostructures. nih.gov
Specifically, Fmoc-Leu-Gly-OH, a closely related dipeptide, has been shown to self-assemble into ultrathin hydrogel membranes. glpbio.comnih.gov These membranes are composed of entangled nanofibers and their thickness can be precisely controlled. nih.gov Research has shown that the self-assembly of such Fmoc-dipeptides is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. nih.gov These hydrogels are of interest for a variety of applications, including the creation of biosensors and as scaffolds for tissue engineering. google.comchemimpex.com The self-assembling behavior of this compound is also being explored, with similar potential applications in creating functional biomaterials.
Interactive Data Tables
Below are tables detailing the chemical properties of this compound and related compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29N3O6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H29N3O6/c1-15(2)11-21(24(32)27-12-22(29)26-13-23(30)31)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t21-/m0/s1 |
InChI Key |
AZPJXCAILKEKLF-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Leu Gly Gly Oh and Analogous Peptide Sequences
Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-Leu-Gly-Gly-OH Elongation
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, prized for its efficiency and amenability to automation. nih.govpeptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. peptide.com The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group is a dominant strategy in SPPS due to its base-lability, which allows for mild deprotection conditions, preserving acid-labile side-chain protecting groups. masterorganicchemistry.com
Selection and Preparation of Solid Supports for Fmoc-Strategy
The choice of solid support is critical for the successful synthesis of C-terminally free acids like this compound. Resins that are highly acid-labile are preferred as they allow for the cleavage of the final peptide from the support under mild acidic conditions, leaving the Fmoc group and other acid-sensitive side-chain protecting groups intact.
A commonly used resin for this purpose is the 2-chlorotrityl chloride (2-CTC) resin . peptide.comglycopep.com This resin allows for the attachment of the first Fmoc-protected amino acid, in this case, Fmoc-Gly-OH, through its carboxylic acid group. The loading of the first amino acid onto the 2-CTC resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a tertiary base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM). glycopep.com After the initial coupling, any remaining reactive sites on the resin are often "capped" with a small alcohol like methanol (B129727) to prevent the formation of deletion sequences. glycopep.com
Other suitable resins for preparing protected peptide acids include the Sieber amide resin, which can yield fully protected peptide amides. peptide.comglycopep.com Wang resin is another option, though it generally requires stronger acidic conditions for cleavage compared to 2-CTC resin. google.com
Table 1: Common Solid Supports for Fmoc-SPPS of Protected Peptides
| Resin Type | Linkage to Peptide | Cleavage Conditions for Protected Peptide | Key Advantages |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Ester (highly acid-labile) | 1-5% Trifluoroacetic acid (TFA) in DCM, or a mixture of trifluoroethanol (TFE)/DCM or hexafluoroisopropanol (HFIP)/DCM. acs.org | Very mild cleavage conditions, high yield and purity of protected peptides. glycopep.com |
| Sieber Amide Resin | Xanthenyl amide | 1% TFA. glycopep.com | Suitable for the synthesis of protected peptide amides. peptide.com |
| Wang Resin | Benzyl (B1604629) ester | Requires stronger acid (e.g., higher concentration of TFA) for cleavage. | A classic and widely used resin. google.com |
| Rink Acid Resin | Ketal/ether (acid-labile) | Cleavage with TFA yields a C-terminal carboxylic acid. peptide.com | Suitable for direct synthesis of peptide acids. |
Fmoc Deprotection Protocols and Reagents in Tripeptide Assembly
The removal of the Nα-Fmoc protecting group is a crucial step that is repeated after each amino acid coupling. This deprotection exposes the free amine of the terminal amino acid, allowing for the subsequent coupling of the next Fmoc-protected amino acid in the sequence.
The standard reagent for Fmoc deprotection is a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) . uci.edupeptide.com The mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring by the piperidine base, leading to a β-elimination reaction that releases the free amine and generates dibenzofulvene (DBF). peptide.commdpi.com The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct. peptide.commdpi.com
The progress of the deprotection reaction can be monitored spectrophotometrically by measuring the UV absorbance of the piperidine-dibenzofulvene adduct. iris-biotech.de For the synthesis of this compound, after the initial loading of Fmoc-Gly-OH onto the resin, the Fmoc group is removed with the piperidine/DMF solution. The resin is then thoroughly washed to remove the deprotection reagents and byproducts before the next coupling step. uci.edu This process is repeated after the coupling of the second glycine (B1666218) residue.
In cases where Fmoc deprotection is slow or incomplete, which can occur with certain peptide sequences leading to aggregation, alternative, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the DBF. peptide.compeptide.com However, DBU should be used with caution as it can promote side reactions, such as aspartimide formation if aspartic acid is present in the sequence. peptide.com
Solution-Phase Peptide Synthesis Approaches for this compound
While SPPS is the dominant method, solution-phase peptide synthesis (LPPS) offers an alternative, particularly for large-scale production where purification of the final product can be more straightforward. bachem.com In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. The synthesis of this compound in solution would typically involve the stepwise coupling of the amino acid derivatives.
A common strategy would be to start with the C-terminal amino acid, Glycine, with its carboxyl group protected, for example, as a methyl or benzyl ester. This would be coupled with Fmoc-Gly-OH using a coupling agent. After the coupling reaction and work-up to purify the dipeptide, the Fmoc group would be removed. The resulting H-Gly-Gly-O-Ester would then be coupled with Fmoc-Leu-OH. Finally, the C-terminal ester protecting group would be removed by saponification or hydrogenolysis to yield the desired this compound.
Advanced Synthetic Techniques and Methodological Innovations
The field of peptide synthesis is continually evolving, with new techniques and reagents being developed to improve efficiency, purity, and the scope of accessible peptides.
One area of innovation is the development of greener and more sustainable synthesis protocols . This includes the use of safer solvents and reagents, and methods that reduce waste generation. For example, chemo-enzymatic peptide synthesis (CEPS) utilizes enzymes to ligate peptide fragments under mild, aqueous conditions, offering a more environmentally friendly alternative for the synthesis of longer peptides. bachem.com
Another advancement is the development of novel coupling reagents with improved reactivity and reduced side reactions. For example, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is a highly efficient coupling reagent based on OxymaPure®, which is considered a safer alternative to the potentially explosive HOBt and HOAt additives. bachem.com
For the synthesis of challenging sequences, such as those prone to aggregation, the use of pseudoprolines or backbone protection can be employed. nih.govmasterorganicchemistry.com While not strictly necessary for a simple tripeptide like this compound, these techniques are crucial for the synthesis of longer, more complex peptides that may contain this sequence.
Microwave-assisted SPPS is another significant innovation that can dramatically reduce synthesis times by accelerating both the deprotection and coupling steps. mdpi.com
Green Chemistry Approaches in Fmoc-Peptide Synthesis
The conventional method for the solid-phase peptide synthesis (SPPS) of sequences like this compound, known as the Fmoc/tBu strategy, is highly effective but raises significant environmental and health concerns. rsc.org This is primarily due to the extensive use of hazardous solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) for both coupling reactions and washing steps. rsc.orgnih.gov These solvents are classified as hazardous chemicals, and their disposal contributes to a large volume of toxic waste, making the process environmentally unsustainable, especially at an industrial scale. nih.govbiotage.comoxfordglobal.com
In response, significant research has focused on "greening" the SPPS process by identifying and implementing more environmentally benign solvents and techniques. rsc.orgoxfordglobal.com The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. biotage.com Key areas of innovation include the substitution of traditional solvents, the use of energy-efficient technologies, and the optimization of reagent consumption. ambiopharm.comadvancedchemtech.com
Alternative Green Solvents Researchers have investigated numerous alternative solvents to replace DMF and NMP. peptide.com A suitable green solvent must effectively swell the polymer resin support, solubilize the protected amino acids and reagents, and facilitate efficient deprotection and coupling reactions. tandfonline.com Some of the most promising green alternatives include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has shown excellent performance in peptide synthesis, providing high crude purity and low racemization potential in several model systems. biotage.com
Cyclopentyl methyl ether (CPME): Another bio-based solvent, CPME is less toxic than DMF and has been successfully used in SPPS protocols. biotage.com
Anisole (B1667542) and N-octylpyrrolidone (NOP): A mixture of anisole (a plant-derived solvent) and NOP has been identified as a viable green solvent system compatible with various resins and coupling agents. tandfonline.com
Water and Ethanol (B145695): The use of water or ethanol as a solvent in SPPS reactions is highly attractive due to their minimal environmental impact and low cost. advancedchemtech.com Studies have demonstrated that ethanol can improve the yield and purity of synthesized peptides. advancedchemtech.com
However, the transition to green solvents is not always straightforward. Deprotection steps, for instance, can be highly sensitive to the choice of solvent, requiring careful optimization for each new system. biotage.com
Table 1: Comparison of Traditional and Green Solvents in SPPS
| Solvent | Classification | Source | Performance Considerations |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Hazardous, hepatotoxic nih.gov | Petroleum-based | Excellent resin swelling and solute solubility, but poses significant health and environmental risks. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative biotage.com | Renewable (e.g., from levulinic acid) peptide.com | Provides high crude purity and low racemization; performance can be resin-dependent. biotage.com |
| Cyclopentyl methyl ether (CPME) | Greener alternative biotage.com | Petroleum-based | Substantially less toxic than DMF; requires optimization for deprotection steps. biotage.com |
| Anisole/NOP Mixture | Greener alternative tandfonline.com | Anisole is plant-derived tandfonline.com | Good resin swelling and amino acid solubility; compatible with green coupling agents. tandfonline.com |
| Ethanol | Green, low toxicity advancedchemtech.com | Renewable (biomass fermentation) | Can improve yield and purity; reduces hazardous waste and improves laboratory safety. advancedchemtech.com |
Energy-Efficient and Waste-Reducing Technologies Beyond solvent substitution, other green chemistry principles are being applied to Fmoc-peptide synthesis:
Microwave-Assisted Peptide Synthesis (MAPS): Using microwave irradiation can dramatically shorten reaction times from hours to minutes. biomatik.com This not only improves efficiency but can also enable the use of greener solvents that might perform poorly at room temperature. biomatik.com
Flow Chemistry: Continuous flow systems, as opposed to traditional batch reactors, allow for precise control over reaction conditions, minimizing the use of excess reagents and solvents and reducing waste generation. advancedchemtech.combiomatik.com
Solvent Recycling: Implementing solvent recovery and recycling systems can significantly reduce the volume of hazardous waste generated by manufacturing facilities. ambiopharm.com
Enzymatic Peptide Synthesis Strategies Utilizing Fmoc-Amino Acids
Enzymatic peptide synthesis (EPS) presents a powerful green alternative to purely chemical methods for creating peptide bonds. This approach leverages enzymes, such as proteases and lipases, as biocatalysts, which offer high chemo-, regio-, and stereoselectivity under mild reaction conditions (neutral pH, aqueous solutions, and ambient temperature). tandfonline.comresearchgate.net These characteristics minimize the need for side-chain protecting groups and reduce side reactions like racemization.
The use of enzymes with Fmoc-protected amino acids is particularly advantageous. While the Fmoc group is labile to the basic conditions used in chemical synthesis, it is stable under the mild conditions of enzymatic reactions. tandfonline.comresearchgate.net This allows for the synthesis of Fmoc-protected peptide fragments that can be used in subsequent condensation steps.
Enzymatic Coupling and Deprotection Research has demonstrated the utility of various enzymes for different steps in peptide synthesis:
Lipase-Catalyzed Acylation: Lipases, such as the immobilized lipase (B570770) from Candida antarctica (Novozym 435), can effectively catalyze the formation of peptide bonds. snu.ac.kr For example, a lipase can catalyze the acylation of a hydrophilic peptide with a fatty acid, demonstrating its utility in creating lipopeptides. snu.ac.kr The reaction conditions, including the organic solvent, temperature, and substrate molar ratio, are optimized to shift the reaction equilibrium toward synthesis rather than hydrolysis. snu.ac.kr
Protease-Catalyzed Saponification: A significant challenge in preparing Fmoc-peptide fragments is the removal of C-terminal ester protecting groups, as the basic conditions required for chemical saponification would also cleave the Fmoc group. tandfonline.com Enzymes provide a solution. The alkaline protease "alcalase" has been shown to be stable and highly active in organic solvents, enabling the selective hydrolysis of Fmoc-peptide esters to the desired Fmoc-peptide acids without affecting the Fmoc group. tandfonline.com
Table 2: Examples of Enzymes Used in Fmoc-Peptide Synthesis
| Enzyme | Type | Application | Example Reaction | Key Advantage |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | Lipase | Peptide bond formation (Acylation) | Catalyzes acylation of a tripeptide with lauric acid in 2-methyl-2-butanol. snu.ac.kr | High stability and activity in organic solvents, enabling synthesis with hydrophobic substrates. snu.ac.kr |
| Alcalase | Protease (Subtilisin) | Selective deprotection (Ester Hydrolysis) | Saponification of Fmoc-peptide esters in a t-butanol/buffer system to yield Fmoc-peptide acids. tandfonline.com | Overcomes the base lability of the Fmoc group, allowing for the preparation of C-terminal-free fragments. tandfonline.com |
| Pepsin | Protease | Peptide Synthesis | Used in the synthesis of protected peptides. lu.se | Can be used for fragment condensation in aqueous-organic media. |
| Thermolysin | Protease | Peptide bond formation | Catalyzes condensation between N-protected and C-free amino acids or peptides. | High thermostability and specificity for hydrophobic amino acid residues. |
The chemo-enzymatic approach, which combines the strengths of chemical and enzymatic methods, is a promising strategy for the efficient and sustainable synthesis of complex peptides. tandfonline.comlongdom.org
Purification and Isolation Methodologies for Synthetic this compound
Following synthesis, the crude peptide product, such as this compound, is a mixture containing the desired full-length peptide along with impurities like truncated or deletion sequences. perlan.com.pl Therefore, a robust purification step is essential to isolate the target peptide with high purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) The industry-standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com In this technique, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). Separation is achieved based on the hydrophobicity of the components. bachem.com
The process generally involves:
Elution of Polar Impurities: Initially, a highly polar mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) is used to wash away polar contaminants. bachem.com
Gradient Elution: The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent like acetonitrile (B52724) (also containing 0.1% TFA). bachem.com
Separation: As the mobile phase becomes more nonpolar, components of the crude mixture elute from the column in order of increasing hydrophobicity. The Fmoc group on this compound significantly increases its hydrophobicity, which aids in its separation from non-Fmoc-containing failure sequences. perlan.com.pl
Fraction Collection: The eluent is monitored by a UV detector, and fractions containing the peptide of the desired purity are collected. perlan.com.plbachem.com The purified peptide solution is then typically lyophilized to yield a stable powder. bachem.com
Alternative and Greener Purification Techniques While effective, preparative HPLC is solvent- and time-intensive, creating a bottleneck in large-scale production. bachem.comacs.org This has driven the development of alternative and more sustainable purification strategies.
Precipitation and Crystallization: For some peptides, simple precipitation can be an effective purification step. After cleaving the peptide from the resin, it can be precipitated using a solvent like cold ether, which helps to separate it from soluble impurities. sigmaaldrich.com Crystallization, when feasible, can yield highly pure product with lower energy consumption than lyophilization. ambiopharm.com
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is often used as a secondary purification step or for exchanging the counter-ion of the peptide (e.g., from TFA to acetate), which is a common requirement for pharmaceutical applications. acs.orgwhiterose.ac.uk
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often modified with alcohols like methanol. acs.org This technology significantly reduces the use of organic solvents, making it a greener alternative to HPLC. It has proven effective for purifying peptides up to 40 amino acids in length. acs.org
Multi-Column Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced, continuous chromatographic technique that can improve yield and productivity while reducing solvent consumption compared to traditional batch HPLC. acs.org
Table 3: Overview of Peptide Purification Methodologies
| Method | Separation Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| RP-HPLC | Hydrophobicity bachem.com | High-resolution purification of crude peptides. | High purity achievable, well-established, versatile. perlan.com.plbachem.com | High solvent consumption, time-intensive, potential bottleneck for scale-up. acs.org |
| Precipitation/Crystallization | Differential Solubility sigmaaldrich.com | Bulk purification, initial cleanup. | Rapid, low cost, can be highly effective for certain peptides. ambiopharm.com | Lower resolution than chromatography, not universally applicable. |
| Ion-Exchange Chromatography (IEX) | Net Charge whiterose.ac.uk | Polishing step, counter-ion exchange. acs.org | Good for removing impurities with different charge states. whiterose.ac.uk | Dependent on the peptide having an appropriate pI. |
| Supercritical Fluid Chromatography (SFC) | Polarity (Normal-phase) acs.org | Greener alternative to HPLC. | Reduced organic solvent use, faster separations. acs.org | Requires specialized equipment, optimization of modifiers is critical. acs.org |
Biochemical and Biological Research Roles of Fmoc Leu Gly Gly Oh
Investigation of Peptide-Protein Interactions and Binding Affinities
The specific sequence of Fmoc-Leu-Gly-Gly-OH allows researchers to investigate the nature of interactions between peptides and proteins. These studies are fundamental to understanding biological recognition events and can inform the design of new therapeutic agents.
This compound and similar peptide fragments are utilized in studies of ligand-receptor binding. smolecule.com By incorporating this sequence into larger peptides, researchers can probe the binding pockets of receptors to determine the contribution of leucine (B10760876) and glycine (B1666218) residues to binding affinity and specificity. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are often employed to quantify these interactions. smolecule.com For instance, in the development of fluorescent ligands for the histamine (B1213489) H1 receptor, various peptide linkers, including those containing glycine and leucine, were synthesized using Fmoc-protected amino acids to optimize ligand binding. nih.govacs.org Similarly, research on neurotensin (B549771) receptor 1 (NTS1R) has involved the synthesis of peptide ligands where Fmoc-amino acids are key intermediates. mdpi.com
| Research Area | Application of this compound or similar sequences | Techniques Used |
| Ligand-Receptor Binding | Probing receptor binding pockets; optimizing ligand affinity. | Surface Plasmon Resonance (SPR), ELISA |
| Histamine H1 Receptor Ligands | Component of peptide linkers to improve binding characteristics. nih.govacs.org | Solid-Phase Peptide Synthesis (SPPS) |
| Neurotensin Receptor 1 (NTS1R) Ligands | Building block for constructing potential PET imaging agents. mdpi.com | Solid-Phase Peptide Synthesis (SPPS) |
Peptide sequences like Leu-Gly-Gly can serve as substrates or inhibitors for various enzymes, and this compound is a useful starting point for synthesizing such molecules. smolecule.com By presenting a specific sequence, it can be used to study how an enzyme recognizes and processes its substrates. For example, studies on the self-assembly of Fmoc-Leu-Gly-OH have been coupled with enzymatic reactions to create transient pH changes, demonstrating how peptide fragments can influence and be influenced by enzyme activity. researchgate.net
Roles in Cellular Signaling Pathways and Regulatory Mechanisms Research
While specific studies focusing solely on this compound's direct role in cell signaling are limited, peptides containing this or similar sequences are implicated in various cellular processes. smolecule.com Glycine-rich peptides, for example, are known to be involved in structural functions within proteins that can influence cellular events like apoptosis and cell proliferation. smolecule.com The synthesis of probes for studying plant signaling, such as the flagellin (B1172586) 22 peptide, utilizes Fmoc-protected amino acids including Fmoc-Gly-OH and Fmoc-Leu-OH to investigate signaling networks. etsu.edu
Structural and Functional Studies of Glycine-Rich Peptide Motifs
The Gly-Gly dipeptide within this compound is a component of glycine-rich motifs, which are important in the structure and function of many proteins. Research into glycine-rich proteins (GRPs) often involves the synthesis of peptide fragments to understand their secondary structure and aggregation potential. researchgate.net For example, a glycine-leucine-rich peptide isolated from frog skin secretions, containing a (GXXXG)3 motif, was studied for its structure and biological activity. nih.gov The synthesis of such peptides relies on Fmoc chemistry. researchgate.net The Leu-Gly-Gly sequence itself can be a critical element in the design of peptide amphiphiles, contributing to their self-assembly properties.
Analysis of this compound as a Substrate for Proteolytic Enzymes
This compound can be used as a building block to create substrates for various proteolytic enzymes (proteases). smolecule.com The susceptibility of the peptide bonds within the Leu-Gly-Gly sequence to cleavage by specific proteases can be investigated. This is crucial for understanding protease specificity and for designing protease inhibitors. For instance, fluorogenic peptide substrates are synthesized using Fmoc-amino acids to assay the activity of enzymes like matrix metalloproteinases (MMPs). nih.gov The design of such substrates often involves exploring different amino acid sequences to find the most efficient one for a particular protease. portlandpress.comnih.gov
| Enzyme Family | Application |
| Matrix Metalloproteinases (MMPs) | Building block for fluorogenic substrates to measure enzyme activity. nih.gov |
| Dengue Virus NS3 Protease | Component in synthesizing internally quenched fluorescent peptides to study substrate specificity. portlandpress.com |
| General Proteases | Used in combinatorial libraries to profile protease specificity. nih.gov |
Fundamental Research in Protein Engineering and Rational Peptide Design
In the fields of protein engineering and rational peptide design, this compound serves as a fundamental building block. chemimpex.com Its well-defined structure and the versatility of the Fmoc protecting group allow for its incorporation into larger, custom-designed peptides with specific functions. chemimpex.comdokumen.pub Researchers can systematically alter peptide sequences by including or substituting this tripeptide to study structure-function relationships. chemimpex.com This approach is essential for developing novel peptide-based therapeutics, biomaterials, and research tools. chemimpex.comchemimpex.com The synthesis of peptides for various applications, from fluorescent sensors to potential therapeutics, consistently relies on the use of Fmoc-protected amino acids. rsc.orgpreprints.orgmdpi.comnih.gov
Supramolecular Assembly and Advanced Materials Science Applications of Fmoc Leu Gly Gly Oh
Self-Assembly Mechanisms of Fmoc-Leu-Gly-Gly-OH
The spontaneous organization of this compound molecules into ordered supramolecular structures is a complex process directed by a combination of non-covalent interactions. Understanding these mechanisms is crucial for controlling the morphology and properties of the resulting materials.
Driving Forces: π-π Stacking, Hydrogen Bonding, and Hydrophobic Interactions in Tripeptide Assembly
The self-assembly of this compound is primarily driven by a synergistic interplay of three key non-covalent interactions:
π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety are the dominant drivers of self-assembly. rsc.org These planar aromatic rings stack upon each other through π-π interactions, creating a stable, organized core for the growing nanostructure. researchgate.net The typical distance for these stacking interactions in Fmoc-peptide assemblies is in the range of 3.6 to 5.0 Å. researchgate.netnih.gov This interaction is a major contributor to the stability of the resulting assemblies. rsc.org
Hydrogen Bonding: The peptide backbone, with its amide and carboxyl groups, provides sites for extensive hydrogen bonding. These interactions occur between adjacent peptide chains, leading to the formation of β-sheet-like structures that are a common feature in the self-assembly of Fmoc-peptides. scispace.comepj.orgresearchgate.net This network of hydrogen bonds provides directional specificity and contributes significantly to the mechanical stability of the assembled structures.
Hydrophobic Interactions: The leucine (B10760876) residue, with its isobutyl side chain, introduces a hydrophobic element to the tripeptide. In an aqueous environment, these hydrophobic side chains tend to cluster together to minimize their contact with water molecules. This hydrophobic effect further stabilizes the self-assembled structure, often contributing to the core of the resulting nanofibers.
Table 1: Key Driving Forces in this compound Self-Assembly
| Driving Force | Interacting Groups | Typical Interaction Distance/Energy | Reference |
|---|---|---|---|
| π-π Stacking | Fluorenyl rings of Fmoc groups | 3.6 - 5.0 Å | researchgate.netnih.gov |
| Hydrogen Bonding | Peptide backbone (amide and carboxyl groups) | - | scispace.comepj.orgresearchgate.net |
| Hydrophobic Interactions | Leucine side chains | - | rsc.org |
Influence of Amino Acid Sequence and Protecting Groups on Self-Assembly Morphology
The specific sequence of amino acids and the nature of the N-terminal protecting group have a profound impact on the morphology of the resulting self-assembled structures. While the Fmoc group is a strong promoter of self-assembly due to its aromatic nature, the peptide sequence dictates the finer details of the supramolecular architecture. nih.gov
The N-terminal Fmoc protecting group is crucial for initiating and directing the self-assembly process. Its bulky and aromatic nature facilitates the initial aggregation through π-π stacking, which then allows for the cooperative formation of hydrogen bonds along the peptide backbone. The combination of these interactions leads to the formation of well-ordered nanostructures.
pH-Induced Gelation Kinetics and Structural Transitions of Fmoc-Peptide Assemblies
The self-assembly of Fmoc-peptides, including this compound, is often highly sensitive to pH. The carboxylic acid group at the C-terminus of the peptide is ionizable, and its protonation state plays a critical role in the gelation process.
At high pH values, the carboxyl group is deprotonated, resulting in a negatively charged molecule. The electrostatic repulsion between these charged molecules can inhibit extensive self-assembly. As the pH is lowered, the carboxyl group becomes protonated, neutralizing the charge and reducing the repulsive forces. This allows the attractive forces of π-π stacking and hydrogen bonding to dominate, leading to the formation of an entangled network of nanofibers and subsequent hydrogelation. unibo.it
The process of pH-induced gelation can be triggered by the addition of an acid or through the slow hydrolysis of a compound like glucono-δ-lactone (GdL), which gradually lowers the pH of the solution. rsc.org The kinetics of gelation can be influenced by the rate of pH change; a rapid drop in pH may lead to a more heterogeneous gel structure. unibo.it
Studies on similar Fmoc-dipeptides have revealed that they undergo significant structural and morphological changes that are dependent on the peptide sequence as the pH is varied. scispace.comepj.orgresearchgate.net For many Fmoc-amino acids, hydrogel formation is observed when the final pH of the system is adjusted. researchgate.net
Development of Low Molecular Weight Gelators (LMWGs) from this compound
This compound is an example of a low molecular weight gelator (LMWG), a class of small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel.
Hydrogel Formation and Rheological Properties of this compound Systems
Upon self-assembly in water, this compound can form a hydrogel, a water-swollen network of nanofibers. The mechanical properties of these hydrogels are a key characteristic and can be quantified using rheology. The storage modulus (G') is a measure of the elastic component of the gel, while the loss modulus (G'') represents the viscous component. For a true gel, G' is significantly higher than G''.
Table 2: Rheological Properties of Hydrogels from Selected Fmoc-Amino Acids (for comparative purposes)
| Fmoc-Amino Acid | Concentration (mg/mL) | G' (Pa) | G'' (Pa) | Reference |
|---|---|---|---|---|
| Fmoc-Phe | 10 | ~1000 | ~100 | |
| Fmoc-Tyr | 10 | ~3000 | ~200 | |
| Fmoc-Trp | 10 | ~800 | ~80 | |
| Fmoc-Met | 10 | ~200 | ~20 | |
| Fmoc-Gly | 10 | ~50 | ~5 | |
| Fmoc-Ile | 10 | ~100 | ~10 |
The data in Table 2, obtained using a GdL concentration of 5 mg/mL, illustrates the significant influence of the amino acid side chain on the mechanical properties of the resulting hydrogel. It is anticipated that the rheological properties of this compound hydrogels would also be dependent on factors such as concentration, pH, and temperature.
Formation of Fibrous Nanostructures and Hierarchical Self-Assemblies
The fundamental structural motif of this compound hydrogels is the nanofiber. These fibers are formed through the hierarchical self-assembly of the tripeptide molecules. Initially, individual molecules aggregate to form protofilaments, which are stabilized by π-π stacking and hydrogen bonding. These protofilaments then associate laterally to form thicker nanofibers.
Transmission electron microscopy (TEM) and other imaging techniques have revealed that Fmoc-peptides typically form long, entangled fibrous networks. The dimensions of these fibers, such as their diameter and length, are influenced by the specific peptide sequence and the conditions of self-assembly. For example, Fmoc-dipeptides containing glycine (B1666218) and leucine have been shown to form fibrous morphologies. scispace.comepj.orgresearchgate.net
The entanglement of these nanofibers creates the three-dimensional network that constitutes the hydrogel. This hierarchical self-assembly, from the molecular level to the macroscopic gel, is a hallmark of LMWGs and is central to their function as materials for a variety of applications.
Co-Assembly Processes with Other Peptide and Amino Acid Derivatives
The functional properties of peptide-based biomaterials can be significantly enhanced through the co-assembly of two or more peptide components. This approach can lead to the creation of hybrid materials with emergent properties that surpass those of the individual constituents.
The co-assembly of different Fmoc-peptide derivatives is a powerful strategy for tuning the mechanical and functional properties of the resulting supramolecular hydrogels. By combining different peptide sequences, it is possible to modulate the intermolecular interactions that govern the self-assembly process, leading to materials with tailored characteristics. For instance, the co-assembly of Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) and Fmoc-diphenylalanine (Fmoc-FF) has been shown to produce a hybrid hydrogel with a storage modulus significantly higher than that of the individual components, demonstrating a synergistic enhancement of mechanical properties. tau.ac.il This effect is attributed to new aromatic interactions that arise in the hybrid system. tau.ac.il
While specific studies on the co-assembly of this compound with other Fmoc-peptides are not extensively documented, research on similar systems provides valuable insights. For example, the incorporation of Fmoc-Leucine into Fmoc-Phenylalanine hydrogels has been shown to result in higher elasticity and a rapid recovery after stress. tau.ac.il This suggests that co-assembling this compound with other Fmoc-peptides, such as Fmoc-Phe-Phe, could lead to synergistic improvements in the mechanical properties of the resulting hydrogels. The interplay of hydrophobic interactions from the leucine residue and π-π stacking from the Fmoc groups and any aromatic residues in the co-assembling partner would likely play a crucial role in the final architecture and properties of the supramolecular structure. beilstein-journals.org The stability and mechanical strength of such mixed hydrogels are dependent on factors like the number and position of specific amino acid residues. nih.gov
The table below illustrates the potential for tuning hydrogel properties through co-assembly, based on findings from related Fmoc-peptide systems.
| Co-assembly System | Observed Synergistic Effect | Potential Implication for this compound Systems |
| Fmoc-F5-Phe and Fmoc-FF | Significant increase in storage modulus (rigidity) tau.ac.il | Co-assembly could enhance the mechanical stiffness of this compound hydrogels, making them more suitable for load-bearing applications. |
| Fmoc-Phe and Fmoc-Leu | Higher elasticity and rapid recovery after stress tau.ac.il | Incorporating other Fmoc-peptides could improve the viscoelastic properties of this compound materials. |
| Fmoc-FF and Cationic Peptides | Higher mechanical rigidity compared to self-assembled hydrogels d-nb.info | Co-assembly with charged peptides could modulate the mechanical and electrostatic properties of this compound hydrogels. |
The self-assembly of Fmoc-peptides can be directed and controlled by the presence of physiologically relevant biomolecules, such as polysaccharides. These biomolecules can interact with the peptide assemblies through non-covalent interactions, influencing the morphology and properties of the resulting supramolecular structures.
For example, the co-assembly of Fmoc-peptides with chitosan (B1678972), a naturally occurring polysaccharide, can be influenced by the degree and pattern of acetylation of the chitosan chains. nih.gov This interaction can modulate the self-assembly process and the final properties of the hydrogel. Similarly, hyaluronic acid (HA), another key component of the extracellular matrix, is a promising candidate for controlling the assembly of Fmoc-peptides. HA can be chemically modified to introduce functional groups that can interact with the peptide network, leading to hybrid hydrogels with tunable properties. nih.gov
While specific studies detailing the control of this compound assembly by biomolecules are limited, the principles derived from other Fmoc-peptide systems are applicable. The inclusion of biomolecules like hyaluronic acid or chitosan into an this compound hydrogel system could provide a mechanism to not only control the assembly process but also to introduce specific biological functionalities, such as cell adhesion motifs or growth factor binding sites.
| Biomolecule | Potential Effect on this compound Assembly | Reference Principle |
| Chitosan | Modulation of fibril formation and network architecture based on acetylation degree. nih.gov | The degree of acetylation in chitosan affects its interaction with other molecules and its self-assembly properties. nih.gov |
| Hyaluronic Acid | Formation of hybrid hydrogels with tunable mechanical and biological properties through chemical modification and crosslinking. nih.gov | HA can be functionalized to create hydrogels with controlled properties for various biomedical applications. nih.gov |
Biomedical and Biotechnological Applications of this compound Based Materials
The unique properties of this compound-based materials, including their biocompatibility and tunable mechanical properties, make them attractive candidates for a variety of biomedical and biotechnological applications.
Hydrogels derived from self-assembling peptides are increasingly being investigated as scaffolds for three-dimensional (3D) cell culture and tissue engineering. These scaffolds can mimic the natural extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. nih.govmdpi.com The properties of these hydrogels, such as stiffness and porosity, can be tailored to suit the requirements of specific cell types. d-nb.infonih.gov
Fmoc-peptide hydrogels have been successfully used to culture a variety of cell types, including fibroblasts and chondrocytes. nih.govharvard.edu Studies have shown that the rigidity of the hydrogel can significantly influence cell adhesion and proliferation, with more rigid gels often providing better support for cell growth. nih.gov The biocompatibility of these materials is a key advantage, with in vitro studies demonstrating high cell viability within Fmoc-peptide hydrogels. d-nb.infonih.gov
While specific research on this compound as a bio-scaffold is not widely available, the general principles of Fmoc-peptide hydrogels suggest its potential in this area. An this compound hydrogel could provide a biocompatible and mechanically tunable scaffold for 3D cell culture. The viability of cells such as fibroblasts within such a scaffold would be a critical parameter to assess its suitability for tissue engineering applications.
The following table summarizes key parameters for hydrogel scaffolds in cell culture, drawn from research on related Fmoc-peptide systems.
| Cell Type | Hydrogel System | Key Findings on Cell Behavior |
| 3T3-L1 and HaCaT cells | Fmoc-derivatized cationic hexapeptides | High cell viability (>90% after 72 hours); cell adhesion influenced by hydrogel rigidity. nih.gov |
| 3T3-L1 cells | Mixed hydrogels of Fmoc-FF and cationic peptides | Most hydrogels did not significantly disturb cell viability (>95% after 72 hours). d-nb.info |
| HCT-116 cells | Collagen, Hyaluronic Acid/Collagen, HyStem | ATP-based viability assays were found to be most suitable for 3D hydrogel cultures. nih.gov |
Hydrogels are excellent candidates for controlled drug delivery systems due to their ability to encapsulate therapeutic agents and release them in a sustained manner. nih.gov The release of drugs from a hydrogel can be controlled by several mechanisms, including diffusion through the polymer network, swelling of the hydrogel, and degradation of the hydrogel matrix. researchgate.net
Fmoc-peptide hydrogels have been investigated for the controlled release of various drugs. The interactions between the drug and the peptide fibers within the hydrogel can significantly influence the release kinetics. nih.gov For example, the release of the anticancer drug doxorubicin (B1662922) can be modulated by tuning the chemical structure of the self-assembling peptide to control drug-fiber interactions.
Although there is a lack of specific studies on this compound for targeted drug delivery, its amphiphilic nature, combining a hydrophobic leucine residue with hydrophilic glycine residues, suggests it could be a suitable vehicle for a range of therapeutic molecules. The formation of nanoparticles or hydrogels from this compound could provide a platform for the targeted and controlled release of drugs, particularly for applications in cancer therapy where targeted delivery is crucial to minimize side effects. nih.govnih.gov
Key mechanisms for controlled release from hydrogels are outlined below.
| Release Mechanism | Description |
| Diffusion-Controlled | The drug diffuses through the pores of the hydrogel network. The rate is dependent on the mesh size of the hydrogel and the size of the drug molecule. researchgate.net |
| Swelling-Controlled | As the hydrogel swells in an aqueous environment, the mesh size increases, allowing the entrapped drug to diffuse out. researchgate.net |
| Chemically-Controlled | The release is triggered by the cleavage of chemical bonds within the hydrogel network, leading to its degradation. This can be initiated by changes in pH or the presence of specific enzymes. researchgate.net |
The self-assembly of Fmoc-peptides into well-defined nanostructures offers opportunities for the development of novel biosensors and diagnostic probes. The organized arrangement of functional groups on the surface of these assemblies can be exploited for the specific recognition of target analytes.
One promising approach involves the use of functionalized nanoparticles, such as quantum dots (QDs), in conjunction with peptide assemblies. QDs are semiconductor nanocrystals with unique optical properties that make them ideal for sensing and imaging applications. nih.gov By functionalizing QDs with peptides or incorporating them into peptide-based hydrogels, it is possible to create highly sensitive and selective diagnostic tools. nih.gov The peptide component can provide the recognition element for the target analyte, while the QD serves as the signal transducer.
While there is no specific research on biosensors based on this compound, the principles of peptide-based biosensors are applicable. For instance, an this compound assembly could be functionalized with a specific recognition element, such as an antibody or an enzyme, to create a biosensor for a particular target molecule, such as glucose. nih.govnih.gov The interaction of the analyte with the recognition element would induce a change in the properties of the assembly, which could be detected by various analytical techniques.
The table below outlines potential components of an this compound-based biosensor.
| Component | Function | Potential Example |
| Recognition Element | Binds specifically to the target analyte. | Glucose oxidase for a glucose biosensor. nih.gov |
| Transducer | Converts the binding event into a measurable signal. | Quantum dots for fluorescent detection. nih.gov |
| Matrix | Provides a stable platform for the recognition element and transducer. | Self-assembled this compound hydrogel or nanoparticles. |
Exploration of Antimicrobial Properties of Self-Assembled Fmoc-Peptide Materials
The growing challenge of antimicrobial resistance has spurred research into novel therapeutic agents, with self-assembling peptide-based materials emerging as a promising avenue. While direct studies on the antimicrobial properties of this compound are not extensively documented, the known bioactivities of its constituent components, particularly Fmoc-Leucine, suggest a potential for such applications. The exploration of related Fmoc-amino acids and peptides provides a foundation for understanding how this compound might behave in a biological context.
The antimicrobial efficacy of materials derived from fluorenylmethyloxycarbonyl (Fmoc)-conjugated amino acids is often attributed to the amphiphilic nature of these molecules. The hydrophobic Fmoc group and the more hydrophilic peptide portion can interact with and disrupt bacterial cell membranes, a common mechanism of action for many antimicrobial peptides. frontiersin.org This disruption can lead to leakage of cellular contents and ultimately, cell death.
Research has shown that hydrogels formed from the co-assembly of Fmoc-phenylalanine and Fmoc-leucine exhibit selective antimicrobial action against Gram-positive bacteria. beilstein-journals.org In such systems, Fmoc-phenylalanine can act as the primary hydrogelator, while Fmoc-leucine serves as the antimicrobial component. beilstein-journals.org The resulting hydrogel was found to effectively kill Staphylococcus aureus by damaging the cell wall and membrane, while demonstrating good biocompatibility. beilstein-journals.org Furthermore, a hydrogel formed from the self-assembly of Fmoc-L-Leucine and Fmoc-L-Lysine has demonstrated broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. researchgate.net
The mechanism of action for some Fmoc-amino acids has been linked to their surfactant-like properties. rsc.org For instance, Fmoc-phenylalanine's antibacterial effects are correlated with its critical micelle concentration. rsc.org At lower concentrations, it can interfere with cellular processes by reducing glutathione (B108866) levels, while at higher concentrations, it induces oxidative and osmotic stress and alters membrane integrity. rsc.org Given that the hydrophobicity of the Fmoc group is a key driver for both self-assembly and antimicrobial action, it is plausible that materials formed from this compound could exhibit similar membrane-disrupting capabilities. nih.gov
While direct experimental data for this compound is pending, the existing body of research on related Fmoc-peptides provides a strong rationale for investigating its potential as a precursor for novel antimicrobial materials.
Research Findings on Related Fmoc-Peptide Materials
To contextualize the potential antimicrobial activity of this compound, it is useful to review the documented efficacy of similar compounds. The following tables summarize the antimicrobial activities of various Fmoc-amino acids and dipeptides against a range of bacterial strains.
| Fmoc-Amino Acid | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| Fmoc-Phenylalanine (Fmoc-F) | Gram-positive bacteria (including MRSA) | Exhibits antibacterial activity in both hydrogel and solution phases. | rsc.org |
| Fmoc-Phenylalanine (Fmoc-F) | Gram-negative bacteria | Weak activity alone, but synergistic effect when combined with aztreonam. | nih.gov |
| Fmoc-Tryptophan (Fmoc-W) | Gram-positive bacteria | Demonstrated antimicrobial activity. | chemrxiv.org |
| Fmoc-Methionine (Fmoc-M) | Gram-positive bacteria | Showed antimicrobial properties. | chemrxiv.org |
| Fmoc-Tyrosine (Fmoc-Y) | Gram-positive bacteria | Observed antimicrobial effects. | chemrxiv.org |
| Co-Assembled System | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| Fmoc-Phenylalanine / Fmoc-Leucine | Staphylococcus aureus | Selectively killed S. aureus by disrupting the cell wall and membrane. | beilstein-journals.org |
| Fmoc-Leucine / Fmoc-Lysine | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity. | researchgate.net |
Analytical and Characterization Methodologies in Fmoc Leu Gly Gly Oh Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopy plays a pivotal role in probing the non-covalent interactions, conformational states, and quantitative properties of Fmoc-Leu-Gly-Gly-OH during its transition from individual molecules to organized assemblies. acs.org
Fluorescence spectroscopy is a highly sensitive technique used to monitor the self-assembly of this compound. The Fmoc group itself is fluorescent, providing an intrinsic probe to study its environment. nih.gov When the peptide molecules aggregate, the fluorenyl moieties can engage in π-π stacking interactions, leading to changes in the fluorescence emission spectrum. nih.gov
Specifically, an excitation at approximately 290 nm typically results in a fluorescence emission peak around 312 nm for the monomeric Fmoc group. nih.gov Upon self-assembly and the formation of aggregates, a red-shift in the emission wavelength and changes in fluorescence intensity can be observed. This is often indicative of the formation of excimers or exciplexes resulting from the close proximity of the aromatic Fmoc groups within the assembled structure. nih.gov This technique allows for real-time monitoring of the gelation process and can provide insights into the critical aggregation concentration. rsc.org
Table 1: Representative Fluorescence Spectroscopy Data for Fmoc-Peptide Self-Assembly
| State | Excitation Wavelength (nm) | Emission Maximum (nm) | Interpretation |
|---|---|---|---|
| Monomeric this compound | ~290 | ~312 | Dispersed peptide in solution. nih.gov |
| Self-Assembled this compound | ~290 | >320 (Red-shifted) | π-π stacking of Fmoc groups in aggregates. nih.gov |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for determining the hydrogen bonding patterns and the secondary structure of the peptide backbone in this compound assemblies. The Amide I region of the IR spectrum, located between 1600 cm⁻¹ and 1700 cm⁻¹, is particularly informative. mdpi.com
In a self-assembled hydrogel state, this compound is expected to exhibit strong absorption bands characteristic of β-sheet structures. These are typically observed around 1630 cm⁻¹ and may be accompanied by a higher frequency band around 1690 cm⁻¹, which is attributed to anti-parallel β-sheet arrangements. mdpi.com The presence and sharpness of these peaks confirm the formation of an ordered, hydrogen-bonded network, which is the hallmark of peptide-based hydrogels. nih.govresearchgate.net
Table 2: Characteristic FT-IR Amide I Bands for Peptide Secondary Structures
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Secondary Structure |
|---|---|---|
| ~1630 | C=O stretch | β-sheet mdpi.com |
| ~1642 | C=O stretch | Disordered/Random Coil mdpi.com |
| ~1690 | C=O stretch | β-sheet (anti-parallel) mdpi.com |
Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the chiral environment and secondary structure of peptides in solution and in their assembled state. rsc.org The differential absorption of left and right circularly polarized light provides a distinct signature for various peptide conformations. rsc.org
For this compound, the formation of β-sheet-rich nanostructures during self-assembly would be identified by a characteristic CD spectrum. This typically includes a strong negative band at approximately 215-218 nm and a positive band around 196 nm. nih.govrsc.org The intensity of these signals can provide a semi-quantitative measure of the extent of β-sheet formation. Additionally, signals in the near-UV region (around 270 nm) can indicate the chiral arrangement of the Fmoc groups themselves, suggesting ordered stacking. nih.gov
Table 3: Typical Circular Dichroism Signals for Peptide Conformations
| Wavelength (nm) | Signal | Interpretation |
|---|---|---|
| ~218 | Negative | β-sheet conformation rsc.org |
| ~196 | Positive | β-sheet conformation nih.gov |
| ~270 | Negative | Offset stacking of Fmoc moieties nih.gov |
UV-Visible spectroscopy offers a straightforward method for the quantification of this compound in solution. The Fmoc group has a strong and characteristic absorbance profile in the ultraviolet region, with absorption maxima typically occurring around 265 nm and 300 nm. acs.org
This technique is particularly useful for determining the concentration of the peptide in solution by using a standard curve. Furthermore, it can be employed to quantify the amount of peptide that has been successfully incorporated into a material or onto a surface. acs.org By cleaving the Fmoc group under basic conditions, the released dibenzofulvene-piperidine adduct can be quantified, which has a distinct UV absorbance and allows for an indirect but accurate measurement of the peptide concentration. acs.org
Microscopy Techniques for Morphological Characterization of Assemblies
While spectroscopy provides information on molecular-level structure, microscopy techniques are indispensable for visualizing the macroscopic and nanoscale morphology of the self-assembled structures formed by this compound.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the nanostructures formed by the self-assembly of this compound. researchgate.net In the context of hydrogel research, TEM is used to characterize the morphology, dimensions, and organization of the fibrillar network that constitutes the gel matrix. rsc.org
Studies on similar Fmoc-tripeptides have shown that they typically self-assemble into long, entangled nanofibers or nanotubes. acs.orgnih.gov For this compound, TEM analysis would be expected to reveal a similar network of fibrils, with diameters on the nanometer scale. These observations are critical for correlating the molecular-level secondary structure (e.g., β-sheets) with the resulting macroscopic properties of the hydrogel. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology of Gels and Films
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the micrometre-scale architecture of hydrogels and films formed by Fmoc-peptides. For xerogels (dried hydrogels), SEM reveals the intricate network of self-assembled fibers that form the gel's scaffold.
In studies of related Fmoc-dipeptides like Fmoc-Leu-Gly-OH, SEM has confirmed that the molecules self-assemble into long, entangled fibers, creating a dense "mat" structure that entraps the solvent to form the hydrogel. Similarly, research on co-assembled hydrogels, where a tripeptide like Fmoc-Gly-Gly-Gly is mixed with another gelator, shows the formation of 3D networks composed of organized fibrils. researchgate.netnih.gov These analyses provide visual confirmation of the fibrous network responsible for the material's gel-like properties. For instance, in co-assembled systems, the morphology can be tuned by changing the ratio of the components, leading to variations in fiber density and network structure. mdpi.com
Table 1: Representative SEM Findings for Fmoc-Peptide Hydrogels This table presents findings from related Fmoc-peptides to illustrate typical SEM results, as specific data for this compound is limited.
| Fmoc-Peptide System | Observed Morphology | Typical Fiber Diameter | Source |
|---|---|---|---|
| Fmoc-Leu-Gly-OH | Dense mat of entangled fibers | Not specified | |
| Fmoc-Phe-Car Hydrogel | Interconnected nanofibrils | ~10-25 nm | acs.org |
| Co-assembled Fmoc-peptides | Fibrils organized into 3D networks | Not specified | nih.gov |
| Fmoc-Phe₃ Hydrogel | Porous with highly entangled fibers | Not specified | nih.gov |
Atomic Force Microscopy (AFM) for Nanoscale Topography and Mechanical Properties
Atomic Force Microscopy (AFM) offers higher resolution imaging than SEM, allowing for the investigation of nanoscale topography without the need to dehydrate the sample. This is particularly useful for studying hydrogels in their native, hydrated state. AFM can reveal the dimensions of individual fibrils, their helicity, and how they associate into bundles.
For related Fmoc-tripeptide hydrogels, AFM has been used to visualize the long, interconnected nanofibrillar structures that create the three-dimensional network. acs.org Studies on the dipeptide Fmoc-Leu-Gly-OH have also employed AFM to probe the structure of its self-assembled networks. nih.gov Beyond topography, AFM can be used in force spectroscopy mode to measure local mechanical properties, such as the stiffness of individual fibers or the gel matrix, which is crucial for applications in tissue engineering where cell-scaffold interactions are paramount. acs.orgnih.gov
Scattering and Diffraction Techniques for Supramolecular Architecture
Scattering and diffraction techniques are indispensable for probing the arrangement of molecules within the self-assembled structures, providing information that is complementary to direct imaging methods.
X-ray Scattering (e.g., WAXS, SAXS) for Molecular Packing and Fibril Organization
Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are powerful methods for determining molecular-level organization. WAXS provides insights into the short-range order, such as the packing of peptide backbones. For many Fmoc-peptide gels, WAXS patterns show characteristic reflections consistent with β-sheet structures, which are stabilized by hydrogen bonding between peptide chains. acs.org
SAXS probes larger length scales, revealing information about the size, shape, and arrangement of the self-assembled fibrils themselves. In a study on a dipeptide, Fmoc-Leu-Gly-OH, SAXS was used to help characterize the fibrillar network. researchgate.net For other Fmoc-tripeptides, WAXD (Wide-Angle X-ray Diffraction) has been used to confirm the formation of β-sheet structures within the hydrogel fibers. acs.org
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is used to measure the size distribution of particles or aggregates in solution. This technique is particularly valuable for studying the early stages of self-assembly, before a macroscopic gel is formed. By monitoring the hydrodynamic radius of particles over time or as a function of concentration or pH, researchers can gain insight into the nucleation and growth of the fibrillar structures.
For co-assembled systems containing the tripeptide Fmoc-Gly-Gly-Gly, DLS analyses were performed on the solutions before gelation to understand the initial aggregation behavior of the components. mdpi.com These studies help to elucidate the sol-gel transition and the factors that influence the formation of the final gel network. researchgate.netnih.govresearchgate.net
Table 2: Representative DLS and Scattering Findings for Fmoc-Peptide Systems This table includes data from analogous Fmoc-peptides to demonstrate the application of scattering techniques.
| Technique | Peptide System | Key Finding | Measurement/Value | Source |
|---|---|---|---|---|
| WAXD | Fmoc-Phe-Car | Evidence of β-sheet formation | Not specified | acs.org |
| SAXS | Fmoc-Leu-Gly-OH | Characterization of fibrillar network | Not specified | researchgate.net |
| DLS | Co-assembled Fmoc-peptides | Analysis of pre-gelation aggregates | Not specified | mdpi.com |
| DLS | Fmoc-Lys/Fmoc-Trp System | Presence of large particles pre-gelation | ~1800 nm | researchgate.net |
Rheological Characterization of Self-Assembled Gels and Hydrogels
Rheology is the study of the flow and deformation of materials, and it is critical for quantifying the mechanical properties of hydrogels. Oscillatory rheology experiments are performed to measure the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (the energy stored during deformation) and is a measure of the gel's stiffness, while G'' represents the viscous component (the energy dissipated as heat).
For a material to be considered a true gel, G' must be significantly higher than G'', and both moduli should be largely independent of frequency. Studies on various Fmoc-tripeptide and dipeptide hydrogels consistently show this characteristic gel-like behavior. acs.orgmdpi.com For example, in co-assembled gels containing Fmoc-Gly-Gly-Gly, the rheological data confirmed a gel-like structure with G' values greater than G'' and a low phase angle (tan δ), sustaining the formation of a stable network. researchgate.netnih.gov The magnitude of G' can be tuned by changing the peptide concentration, pH, or the composition of co-assembled systems, allowing for the tailoring of mechanical properties for specific applications. acs.orgnih.gov
Surface-Sensitive Analytical Techniques for Interfacial Assembly
For instance, X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of thin films deposited on a substrate, confirming the presence and integrity of the peptide layer. Studies have used XPS to analyze cellulose (B213188) surfaces modified with Fmoc-Leu and Fmoc-Gly, assessing the success of the chemical coupling. researchgate.net Other techniques like Surface Plasmon Resonance (SPR) can monitor the kinetics of peptide assembly onto a surface in real-time. Such studies on Fmoc-Leu-Gly-OH have been used to create and control the thickness of surface-supported hydrogel films. These methods are vital for developing functional coatings and membranes based on peptide self-assembly.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Surface-Induced Assembly
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. nih.govescholarship.org In the context of peptides like this compound, SPR is particularly valuable for elucidating binding kinetics and monitoring self-assembly processes at interfaces.
Binding Kinetics: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. escholarship.org This allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). While direct binding kinetic studies on this compound are not extensively documented in the provided results, the methodology is widely applied to similar peptide systems. nicoyalife.com For instance, SPR has been used to analyze the binding of lectins to glycoproteins and protein-DNA interactions, showcasing its versatility. nih.govnicoyalife.com The process typically involves immobilizing a binding partner onto the sensor chip and flowing a solution containing the peptide (the analyte) over the surface.
Surface-Induced Assembly: Research on similar dipeptide amphiphiles, such as Fmoc-Leu-Gly-OH, demonstrates the utility of SPR in monitoring surface-induced self-assembly. Johnson et al. employed SPR to directly measure the kinetics of hydrogel formation initiated by a surface-induced pH drop. bath.ac.uk It was observed that the rate of gel formation was directly linked to the speed of the pH change. bath.ac.uk This dipeptide was induced to self-assemble into thin, surface-supported hydrogel films and membranes, with thicknesses ranging from nanometers to millimeters. This approach allows researchers to control and monitor the assembly of peptide fibers in real-time, providing insights into the mechanisms that govern the formation of these supramolecular structures. The principles of these studies are directly applicable to understanding the self-assembly behavior of the longer this compound peptide.
Mass Spectrometry-Based Approaches for Peptide Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and purity assessment of synthetic peptides like this compound. kilobio.com It provides a highly accurate determination of molecular weight, confirming the peptide's identity, and can be coupled with liquid chromatography (LC-MS) to resolve and identify impurities. nih.govscienceopen.com
Peptide Identification: Following synthesis, MS analysis is a critical step to confirm that the correct peptide has been formed. nih.gov Electrospray ionization (ESI) is a common technique used for peptide analysis, often coupled with a time-of-flight (TOF) mass analyzer. scienceopen.com For this compound (Molecular Formula: C₂₃H₂₆N₂O₅), the expected monoisotopic mass is approximately 410.18 Da. MS analysis would aim to detect the corresponding protonated molecule [M+H]⁺ at m/z 411.19 or other adducts like [M+Na]⁺. For example, a study on Fmoc-Leu-OH reported the detection of the [M+H]⁺ ion. csic.es
Purity Assessment: When coupled with a separation technique like HPLC, mass spectrometry (LC-MS) becomes a powerful method for purity assessment. rsc.org It can detect and identify synthesis-related impurities, such as truncated sequences (e.g., Fmoc-Leu-Gly-OH) or peptides with protecting groups that failed to be removed. google.com The high sensitivity and specificity of MS allow for the detection of byproducts that might not be resolved or identified by UV detection alone. nih.gov
A typical LC-MS analysis setup for a peptide like this compound would involve a C18 column and a gradient elution with water and acetonitrile (B52724) containing a small percentage of an acid like formic acid to aid ionization. scienceopen.com
| Parameter | Typical Value/Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | scienceopen.com |
| Mass Analyzer | Time of Flight (TOF) | scienceopen.com |
| Target Ion (m/z) | [M+H]⁺ ≈ 411.19 | csic.es |
| Mobile Phase A | Water with 0.1% Formic Acid | scienceopen.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | scienceopen.com |
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the gold standard for the separation and purity analysis of Fmoc-protected peptides. kilobio.comajpamc.com These techniques are used to separate the target peptide from impurities generated during synthesis and to quantify its purity level.
Purity Determination: Analytical reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound. nih.gov The separation is based on the hydrophobicity of the molecules. A C18 stationary phase is frequently used, and the mobile phase typically consists of a gradient of water and acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape. nih.govrsc.org Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated area of all peaks detected, typically by UV absorbance at 214 nm, where the peptide bond absorbs. rsc.org Purity levels for research-grade Fmoc-amino acids and peptides are often expected to be ≥95% or higher. kilobio.comchemimpex.com
Preparative Separation: For purification, preparative HPLC is employed, which uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate the desired peptide in larger quantities. ajpamc.com This is a crucial step to obtain a highly pure product for subsequent research applications.
The table below summarizes typical conditions used for the HPLC analysis of Fmoc-protected peptides, which are applicable to this compound.
| Parameter | Typical Condition | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Stationary Phase | C18 (Octadecylsilane) | nih.govscienceopen.com |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |
| Gradient | Linear gradient from low to high %B | nih.gov |
| Flow Rate | Analytical: ~1 mL/min | nih.gov |
| Detection | UV Absorbance at 214 nm | rsc.org |
Comparative Studies and Structure Activity Relationships of Fmoc Leu Gly Gly Oh Analogs
Influence of Amino Acid Substitution on Fmoc-Peptide Properties and Functions
The identity and sequence of amino acids are critical determinants of an Fmoc-peptide's behavior. Substituting even a single amino acid can dramatically alter properties such as solubility, self-assembly propensity, and biological interactions.
Fmoc-Leu-Gly-Gly-OH is a tripeptide that combines hydrophobic and hydrophilic residues. smolecule.com Its properties are best understood in comparison with its shorter dipeptide analog, Fmoc-Leu-Gly-OH, and the simple tripeptide, Fmoc-Gly-Gly-Gly-OH.
Fmoc-Leu-Gly-OH, a dipeptide amphiphile, is known for its ability to self-assemble into hydrogel films and membranes. nih.govglpbio.com Studies on leucine-containing Fmoc-dipeptides show that their self-assembly is driven by a combination of π-π stacking from the Fmoc group and hydrogen bonding between the peptide backbones. nih.gov The replacement of other amino acids, like phenylalanine, with leucine (B10760876) affects the self-assembling behavior, highlighting the role of the amino acid side chains. nih.gov
In contrast, Fmoc-Gly-Gly-Gly-OH, composed of three glycine (B1666218) residues, is a simpler structure. Glycine-rich peptides are often noted for their structural roles within proteins. smolecule.com The addition of peptide-derived hydrogelators like Fmoc-Gly-Gly-Gly-OH to other networks can create double networks (DNs) crosslinked via non-covalent interactions, resulting in materials with excellent water absorption capacity. researchgate.net
The combination of leucine and glycine in this compound provides a balance of hydrophobicity and hydrophilicity. smolecule.com This balance is crucial for its specific interaction profiles and solubility, distinguishing it from the more uniformly hydrophobic or hydrophilic character of other Fmoc-peptides like Fmoc-Leucine or Fmoc-Glycine.
Table 1: Comparative Properties of this compound and Related Analogs
| Compound | Peptide Sequence | Key Reported Properties | References |
|---|---|---|---|
| This compound | Leucine-Glycine-Glycine | A synthetic tripeptide combining hydrophobic (leucine) and hydrophilic (glycine) characteristics, influencing solubility and interaction profiles. | smolecule.com |
| Fmoc-Leu-Gly-OH | Leucine-Glycine | A dipeptide amphiphile that self-assembles into hydrogel films and membranes; self-assembly is driven by π-π stacking and hydrogen bonding. | nih.govnih.govbiosynth.com |
| Fmoc-Gly-Gly-Gly-OH | Glycine-Glycine-Glycine | Used as a hydrogelator to form double networks with high water absorption capacity. | researchgate.net |
| Fmoc-Diphenylalanine (Fmoc-FF) | Phenylalanine-Phenylalanine | A well-studied dipeptide known for forming hydrogels; serves as a structural component in bioactive scaffolds. | nih.gov |
The specific amino acid residues, leucine and glycine, are fundamental to the character of this compound.
Leucine: As an amino acid with a hydrophobic side chain, leucine plays a significant role in driving the aggregation of peptides. nih.gov In Fmoc-peptides, the presence of leucine enhances hydrophobic interactions. mdpi.com Structure-activity relationship studies on other complex peptides have shown that leucine residues are often important for biological activity. acs.orgnih.gov The replacement of phenylalanine with leucine in dipeptides was found to enable or modify gelation properties, which is partly attributed to changes in hydrophobicity. mdpi.com
Glycine: Glycine is the simplest amino acid, lacking a side chain, which provides it with significant conformational flexibility. It is known to contribute to the formation of β-sheet structures, particularly when combined with hydrophobic amino acids. nih.gov In Fmoc-dipeptides, substituting more complex amino acids with glycine has a significant impact on the mode of assembly. researchgate.net The hydrophobicity (log P) of Fmoc-dipeptides correlates with their apparent pKa values, and glycine substitution alters these values, thereby affecting self-assembly. researchgate.net
The sequence of this compound, therefore, presents a molecule with a hydrophobic head (Leucine) followed by a flexible, more hydrophilic tail (Gly-Gly). This amphiphilic nature is a key driver of its self-assembly into specific nanostructures and governs its interactions in aqueous environments.
Role of the Fmoc Protecting Group in Driving Self-Assembly and Bioactivity
While traditionally used as a protecting group in peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a primary driver of the supramolecular behavior of these peptide conjugates. nih.govacs.org Its large, planar, and aromatic structure facilitates strong π-π stacking interactions, which, in conjunction with peptide backbone hydrogen bonding, promotes self-assembly into structures like fibrils, tapes, and hydrogels. nih.govresearchgate.netresearchgate.net
This self-assembly is not merely a structural phenomenon but is also linked to bioactivity. Fmoc-conjugates of single amino acids and short peptides have demonstrated inherent biological functions, including antimicrobial properties. rsc.org For instance, Fmoc-phenylalanine exhibits antibacterial activity against Gram-positive bacteria. rsc.org The Fmoc group's hydrophobicity is a key factor, enabling the molecules to interact with and disrupt microbial cell membranes. rsc.orgnih.gov The assembly process itself can be harnessed for applications in drug delivery and the creation of functional biomaterials for tissue engineering. researchgate.netchinesechemsoc.org
Rational Design Principles for Fmoc-Peptide-Based Research Tools and Functional Materials
The understanding of structure-function relationships in Fmoc-peptides has paved the way for their rational design as functional materials and research tools. nih.govfrontiersin.org The design process is a bottom-up approach where the sequence of amino acids is deliberately chosen to achieve specific outcomes. frontiersin.org
Key principles in this rational design include:
Balancing Hydrophobicity and Hydrophilicity: By selecting a combination of hydrophobic (e.g., Leucine, Phenylalanine) and hydrophilic/charged (e.g., Glycine, Arginine, Lysine) amino acids, researchers can program the self-assembly process. mdpi.comnih.gov This balance dictates the formation of nanostructures, their stability, and their mechanical properties.
Incorporating Bioactive Motifs: Specific short peptide sequences with known biological functions, such as the RGD integrin adhesion motif, can be included. nih.gov The Fmoc group then acts as a vehicle to drive the self-assembly of these bioactive peptides into scaffolds for 3D cell culture. nih.gov
Controlling Assembly Kinetics and Structure: The choice of amino acids influences the kinetics of assembly and the final morphology of the resulting nanostructures. acs.org For example, introducing a proline residue can disrupt fibril formation, allowing for control over the material's viscosity. nih.gov
Designing for Specific Functions: Fmoc-peptides can be designed as bifunctional materials. For example, Fmoc-tetrapeptides have been rationally designed to possess both potent antimicrobial activity and the ability to form hydrogels, making them suitable for wound healing applications. nih.govnih.gov
By systematically altering the peptide sequence, scientists can fine-tune the properties of the resulting materials, leading to the development of advanced hydrogels, antimicrobial agents, and tools for cell biology research. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for Fmoc Leu Gly Gly Oh
Integration of Fmoc-Leu-Gly-Gly-OH in Advanced Bio-hybrid Materials and Composites
The integration of peptides like this compound into advanced bio-hybrid materials and composites is a burgeoning area of research. These materials combine the advantageous properties of synthetic polymers with the biofunctionality of peptides.
One area of exploration is the development of biodegradable peptide-polymer hybrids. For instance, research has focused on grafting the tetrapeptide sequence Gly-Phe-Leu-Gly onto a polyphosphazene backbone. mdpi.com Co-substitution with hydrophilic polymers can lead to water-soluble and biodegradable hybrid materials. mdpi.com The specific peptide sequence is chosen for its susceptibility to lysosomal degradation, making these materials promising for polymer therapeutics. mdpi.com In a similar vein, this compound could be incorporated into such polymer backbones to create novel materials with tailored degradation profiles and mechanical properties.
Another avenue involves the creation of composite networks. Studies on soft composite networks made from mixing two different self-assembling fiber-forming components have shown that the resulting material can have significantly enhanced elastic moduli compared to the individual components. nih.gov This synergistic stiffening is attributed to the suppression of non-affine deformation modes in the more rigid fiber network by the softer network. nih.gov The incorporation of this compound into such systems could allow for the fine-tuning of these mechanical properties.
High-Throughput Screening Methodologies for Fmoc-Peptide Libraries in Research
High-throughput screening (HTS) of combinatorial peptide libraries is a powerful strategy for discovering new ligands, inhibitors, and bioactive peptides. americanpeptidesociety.org Fmoc-protected amino acids and peptides, including this compound, are fundamental to the synthesis of these libraries, typically through solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgchemimpex.com
The "one-bead-one-compound" (OBOC) library format is a common approach where each bead in a resin mixture carries a unique peptide sequence. mdpi.com Screening these libraries can be accelerated by using methods like fluorescence read-outs with microarray scanners, followed by identification of the "hit" peptides using techniques such as MALDI-TOF mass spectrometry. mdpi.com To facilitate this, linkers that are compatible with Fmoc chemistry and allow for easy cleavage of the peptide from the bead for analysis are crucial. mdpi.com
Future developments in HTS for Fmoc-peptide libraries are focused on improving screening throughput, data interpretation, and the accuracy of hit validation. americanpeptidesociety.org The integration of machine learning algorithms is expected to enhance the predictive power of library screening, making the discovery of novel peptides more efficient. americanpeptidesociety.org
Table 1: High-Throughput Screening Methodologies for Peptide Libraries
| Methodology | Description | Key Advantages |
|---|---|---|
| One-Bead-One-Compound (OBOC) Libraries | Each resin bead carries a unique peptide sequence, allowing for the synthesis and screening of millions of variants simultaneously. americanpeptidesociety.orgmdpi.com | High diversity, miniaturization of assays. mdpi.com |
| Fluorescence-Based Screening | Positive "hit" beads are identified through a fluorescence signal, often using a microarray scanner. mdpi.com | Rapid and sensitive detection of binding events. mdpi.com |
| MALDI-TOF Mass Spectrometry | Used for the rapid sequencing and identification of peptides from the "hit" beads. mdpi.com | High-throughput and accurate mass determination. mdpi.com |
| Partial Edman Degradation/Mass Spectrometry (PED/MS) | A technique for high-throughput peptide sequencing from single beads. nih.gov | Enables rapid identification of active sequences. nih.gov |
Computational Modeling and Simulation for Predicting this compound Assembly and Molecular Interactions
Computational modeling and molecular dynamics (MD) simulations are increasingly vital tools for understanding the self-assembly of Fmoc-peptides and their interactions at an atomic level. rsc.orgrsc.org These methods provide insights that can be difficult to obtain through experimental techniques alone. researchgate.net
MD simulations can be used to study the spontaneous aggregation of peptides and the underlying mechanisms driving this process. rsc.org For example, simulations have been used to investigate the self-assembly of Fmoc-dipeptides and -tripeptides, revealing the importance of π-π stacking of the Fmoc groups, hydrogen bonding, and interactions with the solvent. rsc.orgnih.gov These computational studies can help predict how a peptide like this compound might self-assemble and what types of nanostructures it might form.
Furthermore, computational approaches are used to study the interactions between peptides and other molecules, such as proteins or lipids. nih.govnih.gov This can be valuable in drug discovery for predicting the binding affinity and mode of interaction of a peptide ligand with its target. nih.gov By understanding these interactions, researchers can design peptides with improved specificity and efficacy. The use of increasingly sophisticated force fields and enhanced sampling techniques in MD simulations will continue to improve the accuracy and predictive power of these computational models. nih.govaip.org
Table 2: Computational Approaches for Studying Fmoc-Peptide Systems
| Computational Method | Application in Fmoc-Peptide Research | Insights Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying the self-assembly process of Fmoc-peptides in solution. rsc.orgnih.gov | Understanding the driving forces for aggregation, such as π-π stacking and hydrogen bonding. rsc.org |
| All-Atom MD Simulations | Elucidating the dynamics and temporal interactions that drive peptide self-assembly. aip.org | Detailed information on the conformational changes and fluctuations of peptides. researchgate.net |
| Coarse-Grained (CG) MD Simulations | Simulating larger systems and longer timescales to observe reversible binding and unbinding events. nih.gov | Identification of both strong and weak interactions between peptides and other molecules. nih.gov |
| Computational Docking | Predicting the binding mode and affinity of a peptide to a target protein. fu-berlin.de | Insights into the specific interactions that stabilize the peptide-protein complex. nih.gov |
Exploration of Novel Stimuli-Responsive this compound Systems for Research Applications
Stimuli-responsive materials, which change their properties in response to external triggers, are a major focus of materials science research. acs.org Fmoc-peptides are excellent building blocks for such systems due to their ability to self-assemble into hydrogels that can respond to stimuli like pH, temperature, ions, and enzymes. rsc.orgacs.org
The self-assembly of Fmoc-peptides is often induced by changes in pH, which can alter the charge state of the peptide and trigger gelation. scholaris.ca For example, some Fmoc-dipeptides form hydrogels at low pH values. google.com Similarly, the presence of ions can screen electrostatic repulsions and promote self-assembly. rsc.org Research has shown that Fmoc-tripeptides can form supramolecular hydrogels in the presence of salts like NaCl, with the rheological properties of the gel being dependent on the salt concentration. rsc.org
Enzyme-responsive systems are another exciting area. Peptides can be designed to be substrates for specific enzymes, and the cleavage of the peptide by the enzyme can lead to a change in the material's properties, such as a sol-to-gel or gel-to-sol transition. rsc.org For instance, the peptide sequence Gly-Phe-Leu-Gly is known to be cleaved by the lysosomal enzyme cathepsin B, and this has been utilized in drug delivery systems. mdpi.com Incorporating such enzyme-cleavable sequences into this compound-based systems could lead to novel materials for targeted drug release.
Future research will likely focus on creating multi-responsive systems that can react to a combination of stimuli, offering more precise control over the material's behavior. mdpi.com The development of such "smart" materials based on this compound holds significant promise for applications in areas like drug delivery, tissue engineering, and biosensing.
Q & A
Q. What is the recommended method for synthesizing Fmoc-Leu-Gly-Gly-OH in a laboratory setting?
this compound is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential coupling of Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Leu-OH) to a resin-bound peptide chain. After each coupling step, the Fmoc group is removed using 20% piperidine in DMF to expose the amine for subsequent reactions . Final cleavage from the resin is achieved with a trifluoroacetic acid (TFA)-based cocktail. Quality control via HPLC (≥99% purity) and mass spectrometry (MS) is essential to confirm sequence integrity .
Q. How should researchers optimize purification of this compound to minimize impurities?
Reverse-phase HPLC with a C18 column is the gold standard for purification. A gradient of 0.1% TFA in water and acetonitrile (e.g., 10%–90% over 30 minutes) effectively separates target peptides from truncated sequences or side products. For persistent impurities, orthogonal methods like ion-exchange chromatography or recrystallization in ethanol/water mixtures can be employed .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Validates purity (≥99%) and monitors synthetic intermediates .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS or MALDI-TOF).
- NMR Spectroscopy : Resolves structural ambiguities, such as undesired epimerization at chiral centers (e.g., ¹H and ¹³C NMR in DMSO-d₆) .
- Circular Dichroism (CD) : Assesses secondary structure in solution, particularly for aggregation-prone sequences .
Q. How should this compound be stored to ensure long-term stability?
Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For short-term use (<1 month), dissolve in DMSO or DMF (1–10 mM) and store at –80°C. Avoid freeze-thaw cycles, which degrade peptide bonds .
Advanced Research Questions
Q. How can researchers address contradictions between NMR and MS data when analyzing this compound?
Discrepancies often arise from isotopic impurities (MS) or solvent interactions (NMR). To resolve:
Q. What strategies mitigate racemization during this compound synthesis?
Racemization at leucine’s α-carbon is a common challenge. Mitigation steps include:
- Using low-temperature (0–4°C) coupling conditions.
- Activating amino acids with HOBt/DIC instead of HATU to reduce base-induced epimerization .
- Monitoring enantiomeric purity via chiral HPLC with a crown ether column .
Q. How can solubility issues of this compound in aqueous buffers be resolved for biophysical assays?
- Solvent Systems : Pre-dissolve in DMSO (≤5% final concentration) and dilute with PBS or Tris-HCl (pH 7.4).
- Surfactants : Add 0.01% Tween-80 to prevent aggregation .
- Co-solvents : Use 10–20% acetonitrile or isopropanol for CD or fluorescence studies .
Q. What experimental designs are recommended for studying this compound’s role in peptide self-assembly?
- Dynamic Light Scattering (DLS) : Monitor aggregation kinetics under varying pH (4–9) and ionic strength (0–150 mM NaCl) .
- Transmission Electron Microscopy (TEM) : Image fibril or micelle morphology.
- Thioflavin T Assay : Quantify β-sheet formation in amyloid-like structures .
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s conformational flexibility?
- Force Fields : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P water).
- Simulation Parameters : Run 100–200 ns trajectories at 310 K to sample backbone dihedral angles (φ/ψ).
- Analysis Tools : Calculate root-mean-square fluctuation (RMSF) to identify flexible residues (e.g., glycine hinges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
